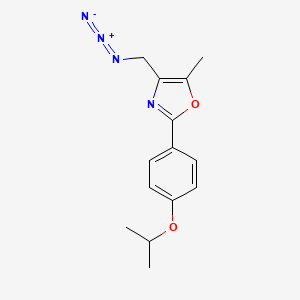

4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole

Description

4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound featuring a central oxazole ring substituted with an azidomethyl group at position 4, a 4-isopropoxyphenyl group at position 2, and a methyl group at position 3. This compound belongs to the oxazole family, known for its diverse applications in medicinal chemistry, materials science, and agrochemicals due to its structural versatility and reactivity .

Properties

IUPAC Name |

4-(azidomethyl)-5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-9(2)19-12-6-4-11(5-7-12)14-17-13(8-16-18-15)10(3)20-14/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVPOMNGUCUHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediate Preparation

The core 1,3-oxazole ring bearing methyl and 4-isopropoxyphenyl substituents is typically synthesized via a cyclization reaction of N-formyl amino acid esters. Specifically, N-formylalanine esters with alkoxy substituents are used as starting compounds for the formation of 4-methyl-5-alkoxy oxazoles, which are structurally related to the target compound.

The N-formylalanine ester undergoes dehydration cyclization in the presence of a solid acid catalyst to form the oxazole ring. This method avoids the use of highly toxic reagents like phosphorus oxychloride or phosphorus pentoxide, which are common in traditional syntheses but generate hazardous waste and complicate industrial scalability.

The solid acid catalysts employed contain sulfonic acid groups (-OSO3H), which facilitate the cyclization efficiently.

Reaction conditions for the cyclization include temperatures between 60–110°C and reaction times of 2–10 hours , preferably 7–10 hours for optimal yields.

The molar ratio of the N-formylalanine ester to the solid acid catalyst typically ranges from 1:0.01 to 1:0.1 , with the solvent ratio (ester to solvent) between 1:0.5 and 1:5 .

This method achieves a high yield (~81–82%) with fewer reaction steps and reduced environmental impact compared to classical methods involving phosphorus oxychloride or phosgene derivatives.

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst type | Solid acid (-OSO3H) | Sulfonic acid-containing solid acid catalyst |

| Catalyst molar ratio | 0.01–0.1 (to ester) | Optimal 0.01–0.05 |

| Temperature | 60–110 °C | Preferably 80–100 °C |

| Reaction time | 2–10 hours | Preferably 7–10 hours |

| Solvent ratio (ester:solvent) | 1:0.5–5 | Typical 1:1 to 1:4.5 |

| Yield | ~81–82% | High yield with low waste |

Advantages of Solid Acid Catalysis Method

- Avoids toxic and hazardous reagents.

- Reduces phosphorus-containing wastewater and waste salts.

- Simplifies purification and waste management.

- Suitable for industrial scale-up due to safer operation and cost efficiency.

Introduction of the Azidomethyl Group

Azidation via Nucleophilic Substitution

The azidomethyl substituent at the 4-position of the oxazole ring is introduced through a nucleophilic substitution reaction where a suitable halomethyl precursor (e.g., chloromethyl or bromomethyl oxazole derivative) is reacted with sodium azide.

The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Conditions are mild, often at room temperature or slightly elevated temperatures (e.g., 25–60°C) to ensure complete conversion without decomposition.

The nucleophilic substitution proceeds efficiently, replacing the halogen with the azide group to form the azidomethyl functionality.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Sodium azide (NaN3) | Nucleophile for substitution |

| Solvent | DMSO or acetonitrile | Polar aprotic solvents preferred |

| Temperature | Room temp to 60 °C | Mild conditions to preserve oxazole |

| Reaction time | Several hours | Monitored by TLC for completion |

| Yield | High (typically >80%) | Efficient conversion |

Purification and Quality Control

Post-reaction, the product is purified by crystallization or chromatographic techniques to remove unreacted starting materials and by-products.

Analytical methods such as NMR, IR spectroscopy, and mass spectrometry confirm the azidomethyl substitution and purity.

Alternative and Green Synthetic Approaches

Cycloisomerization and Microwave-Assisted Methods

Recent advances in oxazole synthesis include:

Cycloisomerization reactions of propargylic amides catalyzed by silica gel support, which enable mild and efficient synthesis of polysubstituted oxazoles, though specific application to azidomethyl derivatives is less documented.

Microwave-assisted synthesis has been reported for oxazole derivatives, significantly reducing reaction times (e.g., 8 minutes) and improving yields, which could be adapted for the target compound’s precursors.

Bredereck and Erlenmeyer-Polchl Reactions

The Bredereck reaction uses α-haloketones and amides to form 2,4-disubstituted oxazoles efficiently.

The Erlenmeyer-Polchl reaction involves aldehydes, anhydrous sodium acetate, and acetic anhydride to synthesize oxazolones, which can be further converted to oxazoles.

While these methods are valuable for oxazole synthesis, their direct application to 4-(azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole requires further adaptation.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxazole ring formation | Cyclization of N-formylalanine ester | Solid acid catalyst (-OSO3H) | 60–110 °C, 2–10 h | ~81–82 | Environmentally friendly, industrially scalable |

| Azidomethyl group introduction | Nucleophilic substitution | Sodium azide, DMSO/acetonitrile | RT to 60 °C, several hours | >80 | Mild conditions, high conversion |

| Alternative synthesis | Cycloisomerization, microwave | Silica gel, propargylic amides | Microwave irradiation, minutes | Variable | Rapid, green methods, less common for azidomethyl oxazoles |

| Classical methods | Using phosphorus oxychloride | POCl3, triethylamine, DMF | >10 h, >80% yield | 80–82 | Toxic reagents, environmental concerns |

Research Findings and Industrial Implications

The solid acid-catalyzed cyclization method represents a significant advancement in the synthesis of 4-methyl-5-alkoxy oxazoles, reducing hazardous waste and improving yield.

The azidation step is straightforward and efficient, enabling the introduction of the azidomethyl group under mild conditions compatible with sensitive oxazole rings.

Industrial production benefits from these methods through safer processes, cost reduction, and easier waste management.

Ongoing research into green chemistry approaches such as microwave-assisted synthesis and heterogeneous catalysis continues to improve the sustainability and efficiency of oxazole derivative preparations.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole can undergo various types of chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction: Reduction of the azidomethyl group can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Nitro or nitrile derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has several scientific research applications, including:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals.

Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study various biological processes.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azidomethyl group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxazole Derivatives

Key Observations :

- Substituent Position and Electronic Effects: The substitution pattern at position 2 (aryl groups) significantly impacts electronic properties.

- Azide vs. Chloride at Position 4 : The azidomethyl group in the target compound enables bioorthogonal click chemistry, whereas chloromethyl derivatives (e.g., ) are more reactive in SN2 reactions but pose higher toxicity risks .

- Alkoxy vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- LogP Values : The target compound’s LogP (~3.2) suggests moderate lipophilicity, comparable to fluorophenyl derivatives (LogP ~3.5) but lower than chlorinated or brominated analogues (LogP ~4.15) .

- Density : All compounds share similar predicted densities (~1.26 g/cm³), indicating analogous packing efficiencies in solid states .

Biological Activity

4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is a synthetic organic compound belonging to the oxazole family, characterized by its unique azidomethyl group. This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C14H16N4O

- Molecular Weight : 272.3 g/mol

- CAS Number : 1858241-55-0

- Purity : Minimum 95% .

The presence of the azidomethyl group allows for unique chemical reactivity, making it a candidate for click chemistry applications and bioconjugation.

The biological activity of this compound is largely attributed to its azidomethyl group. This group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. Such interactions enhance the compound's ability to target specific biomolecules, facilitating its use in drug development and material science.

Antimicrobial Activity

Research has indicated that compounds with similar oxazole structures exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds were tested against various bacterial strains, showing promising results in inhibiting growth.

- Mechanism : The azide functionality may interfere with bacterial cell wall synthesis or function as a reactive electrophile targeting essential cellular components.

Anticancer Activity

The potential anticancer properties of this compound have been explored through various assays:

- Cell Viability Assays : Studies conducted on cancer cell lines (e.g., HeLa and MCF-7) demonstrated dose-dependent cytotoxicity.

- IC50 Values : The IC50 values for these assays ranged from 10 to 25 μM, indicating moderate potency compared to established chemotherapeutics.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 15 |

| This compound | MCF-7 | 20 |

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several oxazole derivatives, including our compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against both bacterial strains.

-

Anticancer Research :

- In a recent investigation into the anticancer properties of oxazole derivatives, researchers found that treatment with the compound led to apoptosis in cancer cells.

- Mechanism Explored : Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis.

Q & A

Q. What are the optimal synthetic routes for 4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of oxazole derivatives typically involves cyclization or substitution reactions. For example, azide-functionalized compounds can be prepared via nucleophilic substitution using NaN₃ under inert conditions. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for azide incorporation .

- Catalyst use : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may improve regioselectivity in azide-containing intermediates .

- Temperature control : Reactions involving azides require strict temperature monitoring (<60°C) to prevent decomposition .

Validate purity at each step using TLC or HPLC and compare yields under varying conditions (e.g., solvent, catalyst loading).

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- IR spectroscopy : Confirm azide (N₃) absorption at ~2100 cm⁻¹ and oxazole C=N stretching at ~1650 cm⁻¹ .

- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., isopropoxy group δ 1.3 ppm for CH₃, δ 4.5 ppm for OCH) .

- Elemental analysis : Compare experimental vs. theoretical C/H/N ratios to assess purity (>98% recommended for pharmacological studies) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and detects isotopic patterns for azide groups .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent azide degradation .

- Handling : Use explosion-proof equipment and avoid contact with heavy metals or reducing agents due to azide reactivity .

- Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., isopropoxy → methoxy/fluoro) to assess electronic effects on bioactivity .

- Biological assays : Screen analogs against target enzymes (e.g., acetylcholinesterase for neuroactivity) using fluorometric or colorimetric assays .

- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with active sites, prioritizing compounds with ΔG < –8 kcal/mol .

Q. How can contradictions in spectral or crystallographic data be resolved during structural elucidation?

Methodological Answer:

- Crystallography : For ambiguous NMR signals, grow single crystals and solve X-ray structures (e.g., using SHELX) to confirm bond angles and torsional strain .

- Dynamic NMR : Resolve overlapping peaks by variable-temperature NMR to study conformational exchange .

- DFT calculations : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra (e.g., Gaussian 16) to validate tautomeric forms .

Q. What strategies mitigate risks during scale-up synthesis for preclinical studies?

Methodological Answer:

- Process optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Azide safety protocols : Use flow chemistry to minimize azide accumulation and install pressure-relief systems .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

Methodological Answer:

- Metabolism prediction : Use software like MetaSite to identify metabolic soft spots (e.g., azide reduction sites) .

- Steric shielding : Introduce bulky groups (e.g., tert-butyl) near reactive centers to block cytochrome P450 interactions .

- In silico ADME : Predict pharmacokinetic parameters (e.g., logP, plasma protein binding) with SwissADME or QikProp .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.